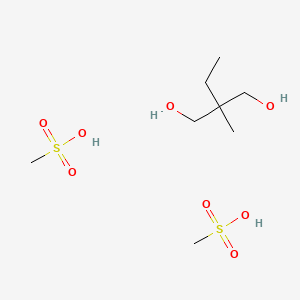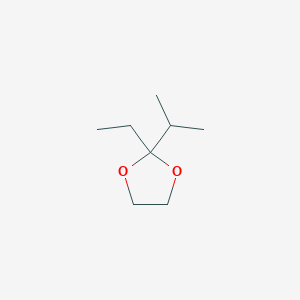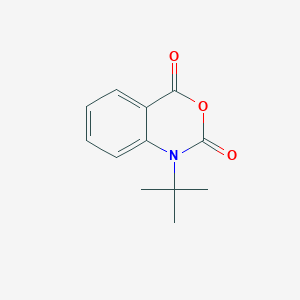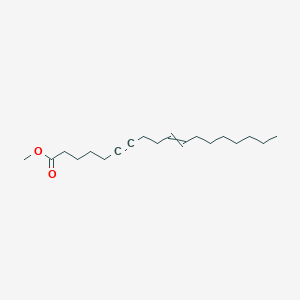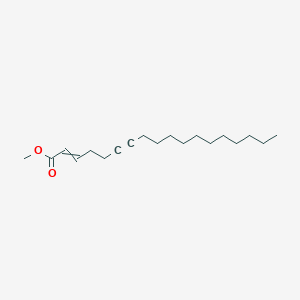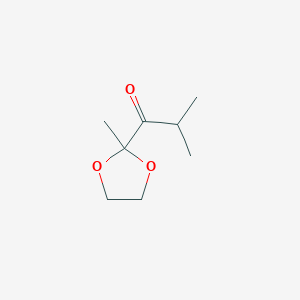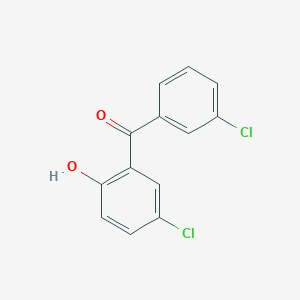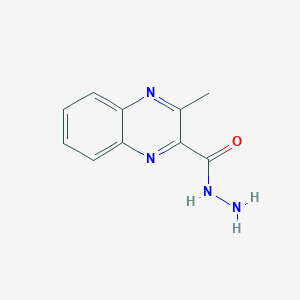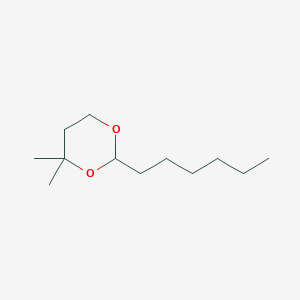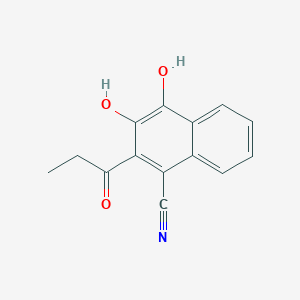
1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxopropyl)- is a complex organic compound with a unique structure that includes a naphthalene ring, hydroxyl groups, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxopropyl)- typically involves multi-step organic reactions. One common method includes the nitration of naphthalene followed by reduction and subsequent functional group modifications to introduce the hydroxyl and oxopropyl groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 1-naphthylamine derivatives.
Substitution: Formation of halogenated naphthalene derivatives.
Scientific Research Applications
1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxopropyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxopropyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding, while the nitrile group can act as an electron-withdrawing group, influencing the compound’s reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(2-methyl-1-oxopropyl)
- 1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxohexyl)
- 1,4-Dihydroxy-2,3-naphthalenedicarbonitrile
Uniqueness
1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxopropyl)- is unique due to its specific functional groups and their positions on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
61983-21-9 |
|---|---|
Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
3,4-dihydroxy-2-propanoylnaphthalene-1-carbonitrile |
InChI |
InChI=1S/C14H11NO3/c1-2-11(16)12-10(7-15)8-5-3-4-6-9(8)13(17)14(12)18/h3-6,17-18H,2H2,1H3 |
InChI Key |
IXKJWEIJGYCZHT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C2=CC=CC=C2C(=C1O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-[4-(2-Nitroethenyl)phenyl]-2-phenyldiazene](/img/structure/B14555484.png)
